molecular formula C14H15ClN2O3S B2673654 4-chloro-N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide CAS No. 1258768-76-1

4-chloro-N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide

Cat. No.: B2673654
CAS No.: 1258768-76-1
M. Wt: 326.8
InChI Key: DXPSBPSVHLAQIF-UHFFFAOYSA-N
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Description

4-chloro-N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted benzamide core, a cyanocyclobutyl group, and a methanesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step often involves the chlorination of a benzamide precursor to introduce the chloro group at the desired position.

    Introduction of the Cyanocyclobutyl Group: This step can be achieved through a nucleophilic substitution reaction where a suitable cyanocyclobutyl halide reacts with the chlorinated benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to facilitate substitution at the chloro position.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-chloro-N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would vary based on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxy-N-methylbenzamide
  • 5-bromo-4-chloro-N-(1-cyanocyclobutyl)-2-thiophenesulfonamide

Uniqueness

Compared to similar compounds, 4-chloro-N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide is unique due to the presence of the methanesulfonyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

4-chloro-N-(1-cyanocyclobutyl)-N-methyl-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-17(14(9-16)6-3-7-14)13(18)10-4-5-11(15)12(8-10)21(2,19)20/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPSBPSVHLAQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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